Nelarabine

Overview

Description

Mechanism of Action

Target of Action

Nelarabine, also known as Nelzarabine, is a purine nucleoside analog and antineoplastic agent . It is primarily used for the treatment of acute T-cell lymphoblastic leukemia and T-cell lymphoblastic lymphoma . The primary targets of this compound are T-cells, particularly those involved in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) .

Mode of Action

This compound is a prodrug of arabinosylguanine nucleotide triphosphate (araGTP), a type of purine nucleoside analog . It is converted to its corresponding araGTP, resulting in the inhibition of DNA synthesis and cytotoxicity . This compound preferentially accumulates in T-cells since T-cells have a higher expression of enzymes that convert this compound to the active purine analog form .

Biochemical Pathways

This compound is demethoxylated to ara-G by adenosine deaminase in the blood . The ara-G is subsequently transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated by either deoxycytidine kinase to cytosolic ara-G monophosphate or by deoxyguanosine kinase to mitochondrial ara-G monophosphate . These are further phosphorylated to ara-G triphosphate, an intracellular active metabolite, by nucleotide kinases . Ara-G triphosphate is incorporated into DNA strands, thereby inhibiting DNA synthesis and eventually inducing apoptosis .

Pharmacokinetics

In terms of pharmacokinetics, this compound is rapidly demethylated by adenosine deaminase (ADA) to form ara-G, followed by the mono-phosphorylation and the final modification to the active 5’-triphosphate, ara-GTP . The pharmacokinetics of both this compound and ara-G appear to be linear over the this compound dosing range of 104 to 2,900 mg/m² in both pediatric and adult patients . At the adult this compound dose of 1,500 mg/m², a mean intracellular Cmax for ara-GTP appeared within 3 to 25 hours after this compound infusion on day 1 .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis and cytotoxicity . This leads to a complete response (CR) rate of 13% in pediatric patients and 18% in adult patients, albeit with serious hematological and neurological adverse events .

Action Environment

The action environment of this compound is primarily within T-cells, particularly those involved in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) . The efficacy of this compound can be influenced by the expression levels of enzymes that convert this compound to the active purine analog form

Biochemical Analysis

Biochemical Properties

Nelarabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is converted into its active form, arabinosylguanine nucleotide triphosphate (araGTP), through a series of enzymatic reactions. The conversion involves adenosine deaminase, which demethylates this compound to form arabinosylguanine (ara-G). Ara-G is then phosphorylated by deoxycytidine kinase and deoxyguanosine kinase to form araGTP . AraGTP is incorporated into DNA strands, leading to the inhibition of DNA synthesis and eventual cell death. This compound preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly T lymphoblasts. It is uniquely toxic to T lymphoblasts compared to B lymphoblasts and normal lymphocytes . This compound influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. It has been shown to affect the PI3K/AKT/mTOR signaling pathway, leading to reduced cell viability and increased apoptosis in T-ALL cells . Additionally, this compound impacts gene expression and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to arabinosylguanine nucleotide triphosphate (araGTP), which is incorporated into the DNA of leukemic blasts. This incorporation inhibits DNA synthesis and induces apoptosis . This compound is demethylated by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to araGTP by nucleotide kinases . AraGTP disrupts DNA synthesis by inhibiting DNA polymerase and causing chain termination . This leads to the accumulation of DNA damage and triggers apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly demethylated to form arabinosylguanine (ara-G), which is then converted to its active form, araGTP . The stability and degradation of this compound and its metabolites have been studied extensively. This compound has a half-life of approximately 30 minutes, while ara-G has a half-life of about 3 hours . Long-term effects of this compound on cellular function have been observed, including central and peripheral neurotoxicity . These effects are dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased toxicity, including neurotoxicity and hematological adverse effects . In animal models, the maximum tolerated dose (MTD) of this compound has been identified, and dose-dependent effects on cell viability and apoptosis have been observed . At high doses, this compound can cause significant adverse effects, including central nervous system toxicity and peripheral neuropathy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to arabinosylguanine nucleotide triphosphate (araGTP) . AraGTP is incorporated into DNA, leading to the inhibition of DNA synthesis and cytotoxicity . This compound and its metabolites are partially eliminated by the kidneys . The principal route of metabolism for this compound is O-demethylation by adenosine deaminase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through nucleoside transporters . After administration, this compound is rapidly demethylated to form arabinosylguanine (ara-G), which is then transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated to form araGTP, which accumulates in T-cells due to their higher expression of enzymes that convert this compound to its active form . This selective accumulation in T-cells contributes to its effectiveness against T-cell malignancies .

Subcellular Localization

The subcellular localization of this compound and its active form, arabinosylguanine nucleotide triphosphate (araGTP), plays a crucial role in its activity and function. AraGTP is incorporated into the DNA of leukemic blasts, leading to the inhibition of DNA synthesis and induction of apoptosis . The targeting of araGTP to the nucleus and its incorporation into DNA strands are essential for its cytotoxic effects . Additionally, the phosphorylation of ara-G to araGTP occurs in both the cytosol and mitochondria, contributing to its overall cytotoxicity .

Preparation Methods

Nelarabine can be synthesized through various methods. One common method involves the use of 2-amino-6-methoxypurine as a starting material. This compound undergoes silylation protection using hexamethyl disilazane, followed by a reaction with 2,3,5-tri-O-benzyl-1-chlorine-arabinose in the presence of trimethylsilyl fluorosulfonate as a catalyst . The resulting intermediate is then deprotected using boron trichloride to yield this compound . Industrial production methods focus on optimizing yield, cost, and reaction conditions to ensure scalability and efficiency .

Chemical Reactions Analysis

Nelarabine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly involving its purine ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Treatment of Relapsed/Refractory T-ALL and T-LBL

Nelarabine is predominantly used as a salvage therapy for patients with relapsed or refractory T-ALL and T-LBL. Clinical trials have demonstrated its efficacy in achieving complete remission (CR) rates ranging from 23% to 55% in various patient cohorts .

Key Findings:

- A meta-analysis indicated an overall response rate (ORR) of 37.2% for CR and 10.2% for partial remission (PR) among patients treated with this compound .

- A phase 1 study reported a CR rate of 31% among adults treated with escalating doses of this compound .

Combination Therapy

Recent studies have explored the efficacy of this compound in combination with other chemotherapeutic agents such as cyclophosphamide and etoposide. The NECTAR regimen, which combines this compound with these agents, showed promising results:

- In a pilot study involving pediatric patients, the CR rate was reported at 71%, with an overall response rate of 100% .

Case Study 1: Pediatric Patient with R/R T-ALL

A case series involving children with first or second relapse of T-ALL showed response rates of 55% and 27%, respectively, highlighting the potential of this compound in younger populations .

Case Study 2: Adult Patients

In an observational study involving adults receiving this compound as salvage therapy, a total of 36% achieved CR, showcasing its effectiveness even in older demographics who had undergone multiple prior treatments .

Safety Profile

While this compound is effective, it is associated with several adverse effects. The most common include:

- Neutropenia : Reported in up to 37% of patients.

- Thrombocytopenia : Occurring in approximately 26%.

- Neurological Toxicity : Peripheral neuropathy is a notable side effect, with some cases classified as grade ≥3 .

Pharmacokinetics and Dosing

This compound dosing varies by age group:

- Adults : Typically administered at 1500 mg/m² per day on days 1, 3, and 5.

- Pediatrics : Dosing often starts at 650 mg/m² per day for five consecutive days .

Pharmacokinetic studies indicate that higher intracellular concentrations of the active metabolite ara-GTP correlate with improved clinical responses, emphasizing the importance of dose optimization in treatment protocols .

Comparison with Similar Compounds

Nelarabine is unique among purine nucleoside analogs due to its selective toxicity towards T lymphoblasts. Similar compounds include:

Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.

Cladribine: Used in the treatment of hairy cell leukemia and multiple sclerosis.

This compound’s unique mechanism of action and selective toxicity make it a valuable option for treating T-cell malignancies .

Biological Activity

Nelarabine, a prodrug of 9-D-arabinofuranosylguanine (ara-G), is primarily used in the treatment of relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and lymphoma (T-LBL). Its biological activity is characterized by significant cytotoxic effects on T-lymphoblasts, primarily through the inhibition of DNA synthesis. This article explores the mechanisms, efficacy, safety profiles, and clinical outcomes associated with this compound.

This compound is metabolized into ara-G, which is subsequently phosphorylated to its active triphosphate form (ara-GTP) by deoxycytidine kinase and mitochondrial deoxyguanosine kinase. The accumulation of ara-GTP leads to:

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis.

- Cell Death : The inhibition of DNA synthesis ultimately results in apoptosis of malignant T-cells .

The unique mechanism of action allows this compound to exhibit higher efficacy in T-ALL compared to B-ALL, attributed to the differential metabolism and accumulation of ara-GTP in T-lymphocytes .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, demonstrating variable response rates depending on the patient population and treatment regimen.

Key Findings from Clinical Trials

| Study | Population | Dosing Regimen | Complete Remission Rate | Overall Survival Rate |

|---|---|---|---|---|

| CALGB 19801 | Patients with relapsed T-ALL/LBL | 1500 mg/m² on Days 1, 3, and 5 every 21 days | 26% | 28% at 1 year |

| AALL0434 | Newly diagnosed T-ALL patients | Combined with ABFM regimen | 88.2% with this compound vs. 82.1% without | Not specified |

| NECTAR Study | R/R T-ALL/LBL patients | Combination with cyclophosphamide and etoposide | 71% in children; 100% overall response rate | Not specified |

The data indicates that this compound can achieve a complete remission (CR) rate between 15% to 36% in patients with relapsed or refractory T-ALL . In newly diagnosed cases, its addition to standard regimens has shown improved disease-free survival (DFS) without increasing toxicity .

Safety Profile

While this compound is generally well tolerated, it does carry a risk of significant adverse effects:

- Hematological Toxicities : Grade 3 or 4 neutropenia and thrombocytopenia are common .

- Neurological Toxicities : Patients may experience Guillain-Barré syndrome, peripheral neuropathy, and altered consciousness .

In a study involving combination therapy, the incidence of neurotoxicity was comparable across treatment arms, indicating that while risks exist, they are manageable within clinical settings .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

- Case Series in Adults : A cohort of five adults with R/R T-ALL/LBL treated with this compound exhibited a CR in three patients, highlighting its potential even in older populations .

- Pediatric Study : In a pilot study involving children aged 2 to 19 years, the combination therapy with this compound yielded an impressive overall response rate of 100% , underscoring its effectiveness in younger patients .

Properties

IUPAC Name |

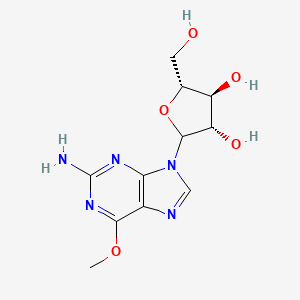

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046842 | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble to soluble in water, 1.39e+01 g/L | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood. | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

121032-29-9 | |

| Record name | Nelarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G). [ [] ] It is rapidly converted to ara-G by adenosine deaminase (ADA) and subsequently phosphorylated intracellularly to its active form, ara-G triphosphate (ara-GTP). [ [, , , ] ] Ara-GTP competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [ [, , ] ]

A: Studies demonstrate that T-cells exhibit greater sensitivity to this compound compared to B-cells. [ [, ] ] This selectivity arises from a higher accumulation and prolonged retention of ara-GTP within T-cells. [ [, ] ]

ANone: The provided research papers primarily focus on clinical and pharmacological aspects of this compound and do not delve into detailed spectroscopic characterization.

ANone: The provided research predominantly focuses on the clinical application of this compound as a therapeutic agent. Information concerning material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, and structure-activity relationship studies are not extensively discussed in these papers.

A: While specific stability data under different conditions are not extensively elaborated in the provided papers, one study mentions that ara-G, the active metabolite of this compound, exhibits slow elimination from leukemia cells (median, >24 hours). [ [] ] This suggests a certain degree of intracellular stability.

ANone: The provided research articles primarily concentrate on clinical trials and efficacy of this compound, and do not provide detailed insights into SHE regulations specifically.

A: this compound undergoes rapid demethylation by ADA to form ara-G. [ [, ] ] Subsequently, ara-G is hydrolyzed to guanine. [ [] ] A smaller fraction of this compound is hydrolyzed to methylguanine, which is then demethylated to guanine. Guanine is further metabolized to xanthine and ultimately uric acid. [ [] ] Renal elimination plays a minor role in this compound clearance, accounting for only 5-10% and 20-30% of the administered dose for this compound and ara-G, respectively. [ [] ]

A: Research indicates that the clearance of ara-G is higher in children compared to adults (0.312 vs. 0.213 L × h−1 × kg−1, respectively). [ [] ] Consequently, the half-life of ara-G is shorter in children than in adults (2.1 hours vs. 3.0 hours, respectively). [ [] ]

A: Yes, studies have revealed a positive correlation between intracellular ara-GTP concentrations and clinical response to this compound. [ [, ] ] Patients who exhibited a response to this compound therapy tended to have significantly higher intracellular ara-GTP levels compared to non-responders. [ [, ] ]

A: Clinical trials have demonstrated promising results for this compound in treating relapsed or refractory T-ALL/LLy, achieving complete remission (CR) rates ranging from 13% to 23% in pediatric patients and 18% to 21% in adult patients. [ [, ] ] The Children's Oncology Group (COG) AALL0434 trial revealed that the addition of this compound to the standard ABFM regimen significantly improved the 5-year disease-free survival (DFS) rate in newly diagnosed T-ALL patients. [ [] ]

A: Research suggests that changes in the expression of genes involved in this compound's intracellular activation, inhibition of apoptosis, and activation of the Akt signaling pathway might contribute to acquired resistance. [ [] ] For instance, increased expression of the SAMHD1 gene, encoding a deoxynucleoside triphosphate triphosphohydrolase, has been linked to this compound resistance. [ [] ]

A: The most common dose-limiting toxicity associated with this compound is neurotoxicity, manifesting as peripheral neuropathy, somnolence, seizures, dizziness, confusion, and ataxia. [ [, , , , , ] ] The incidence and severity of neurotoxicity appear to be dose-dependent. [ [, ] ] Other adverse effects include myelosuppression (neutropenia, anemia, and thrombocytopenia), hepatotoxicity (elevated liver enzymes), and gastrointestinal disturbances. [ [, , ] ]

ANone: The provided research primarily centers on the clinical evaluation and application of this compound. Information pertaining to specific drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context is not extensively addressed within these papers.

A: The US Food and Drug Administration (FDA) granted accelerated approval for this compound in October 2005 for treating patients with relapsed or refractory T-ALL/T-LBL after at least two prior treatment regimens. [ [] ] The FDA recently granted full approval in March 2023 for the treatment of T-ALL. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.